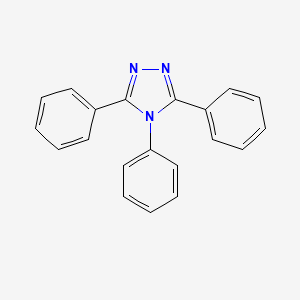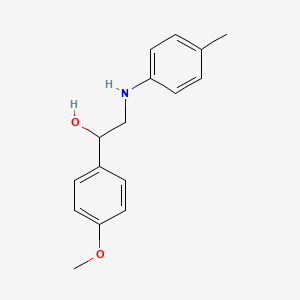
1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)ethanol is used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use1. It is used to study the steady-state and nanosecond, laser-flash photolysis21.
Synthesis Analysis
The synthesis of similar compounds involves the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone using immobilized Trigonopsis variabilis AS23. Another method involves the reaction of diethanolamine with m-chloroaniline4.
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various techniques such as density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods3.
Chemical Reactions Analysis
The biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol with Lactobacillus senmaizuke has been optimized using the Box–Behnken Design-Based Model5.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques such as FT-IR, FT-Raman, NMR and UV–Vis spectral measurements7.Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Uroselectivity Evaluation
Both enantiomers of a compound structurally related to 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol were synthesized and evaluated for their uroselectivity in comparison with other α1-adrenoceptor agonists. This research demonstrates the potential of asymmetric synthesis in producing compounds with specific pharmacological properties (Philippo et al., 1997).
Fluorescence Quenching in Liquid Stage
The interaction of colloidal silver nanoparticles with a blue emitting dye structurally similar to 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol was studied, revealing the significance of fluorescence quenching measurements in understanding dye-nanoparticle interactions (Khan & Asiri, 2016).
Biocatalytic Production Optimization
Optimization of experimental conditions for the biocatalytic production of an enantiomerically pure compound, using Lactobacillus senmaizuke, highlights the importance of biocatalysis in the synthesis of drug intermediates. This study shows the role of culture parameters in enhancing bioreduction reactions for pharmaceutical applications (Kavi et al., 2021).
Nonlinear Optical Material Study
Spectroscopic investigations and density functional theory analysis on a compound with a non-linear optical material property indicate the potential of such materials in applications requiring non-linear optical activity, such as in photonics and telecommunications (Hijas et al., 2018).
Pyrolysis Characteristic Analysis
Research into the pyrolysis characteristics of β-O-4 type model compounds, including those with methoxy substituents, contributes to a better understanding of the thermal degradation processes of lignin and related compounds. This is crucial for advancing biofuel production technologies (Li et al., 2016).
Safety And Hazards
Safety data sheets recommend ensuring adequate ventilation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing. It’s also advised to avoid ingestion and inhalation891011.
Direcciones Futuras
While I couldn’t find specific future directions for “1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol”, research into similar compounds continues to be an active field1213.
Please consult with a professional chemist or a relevant expert for accurate information. This analysis is based on similar compounds and may not be entirely applicable to “1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol”.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methylanilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-3-7-14(8-4-12)17-11-16(18)13-5-9-15(19-2)10-6-13/h3-10,16-18H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVJEYQVRSCQCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(C2=CC=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

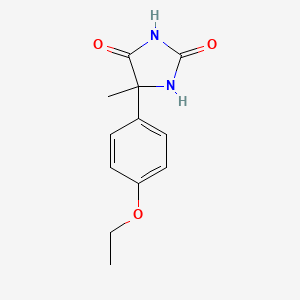
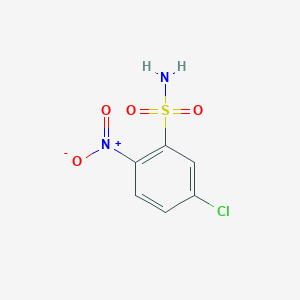


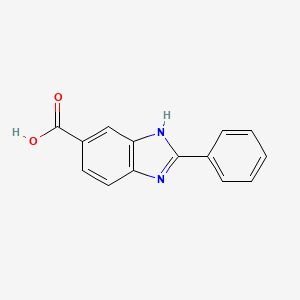
![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)
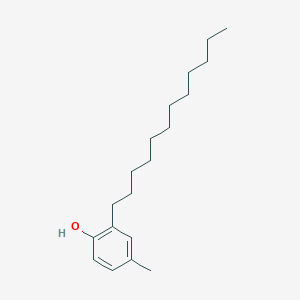
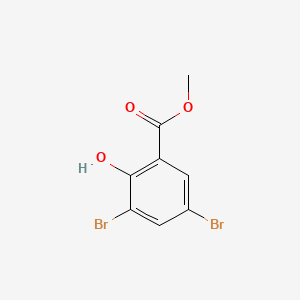
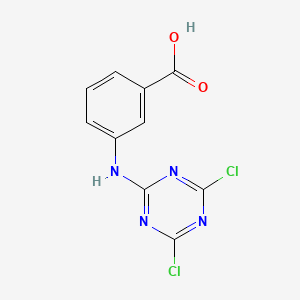
![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)
![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)
